molecular formula C15H15N3OS B5751588 2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide

2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide

Cat. No.: B5751588
M. Wt: 285.4 g/mol
InChI Key: UOUQTKHBEOCILJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide, also known as PTC-209, is a small molecule inhibitor that has gained interest in the scientific community due to its potential therapeutic applications. PTC-209 was first synthesized in 2009 and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide acts as an inhibitor of BMI-1 by binding to its allosteric site, causing a conformational change that inhibits its activity. BMI-1 is involved in the regulation of gene expression and plays a critical role in the self-renewal and differentiation of stem cells. Inhibition of BMI-1 by this compound leads to the suppression of cancer stem cell activity and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of BMI-1, this compound has been shown to inhibit the activity of other proteins involved in cancer development and progression, including Wnt/β-catenin signaling and the Hedgehog pathway. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can easily penetrate cells and tissues, making it an effective tool for studying the activity of BMI-1 and other proteins involved in cancer development. However, this compound has limitations in terms of its specificity and selectivity, as it can also inhibit the activity of other proteins that are not directly involved in cancer development.

Future Directions

There are several potential future directions for research on 2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide. One area of interest is the development of more selective and specific inhibitors of BMI-1 that can be used in cancer treatment. Another area of interest is the identification of biomarkers that can be used to predict response to this compound treatment. Additionally, studies are needed to further elucidate the mechanism of action of this compound and its effects on other proteins involved in cancer development and progression.

Synthesis Methods

2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide is synthesized through a multi-step process involving the reaction of 2-methylbenzoyl chloride with 3-pyridinecarboxylic acid, followed by the addition of thiosemicarbazide and sodium hydroxide. The resulting product is purified through recrystallization to yield this compound.

Scientific Research Applications

2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to have potential therapeutic applications in cancer treatment. Studies have demonstrated that this compound can inhibit the activity of BMI-1, a protein that is upregulated in many types of cancer and is associated with cancer stem cells. Inhibition of BMI-1 by this compound has been shown to reduce tumor growth and increase sensitivity to chemotherapy.

Properties

IUPAC Name

2-methyl-N-(pyridin-3-ylmethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-11-5-2-3-7-13(11)14(19)18-15(20)17-10-12-6-4-8-16-9-12/h2-9H,10H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUQTKHBEOCILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805622
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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